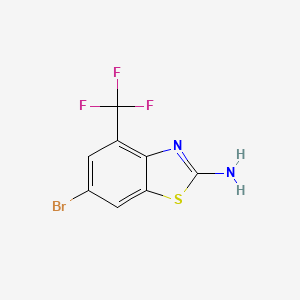
5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Addition of ethoxy and phenylethyl groups.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide or chlorosulfonic acid for sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carboxylic acid.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the ethoxy or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propriétés
Formule moléculaire |
C18H23NO3S |
|---|---|
Poids moléculaire |
333.446 |
Nom IUPAC |
5-ethoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-17-12-18(14(3)11-13(17)2)23(20,21)19-15(4)16-9-7-6-8-10-16/h6-12,15,19H,5H2,1-4H3 |
Clé InChI |
APRSJLRQSUXDCR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.3.1.13,7]decane, 1-ethoxy-2-ethylidene-, (E)- (9CI)](/img/new.no-structure.jpg)


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)

